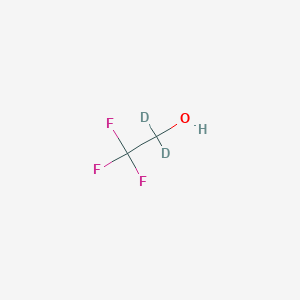

2,2,2-Trifluoroethanol-1,1-d2

Description

Properties

IUPAC Name |

1,1-dideuterio-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQDFWAXVIIEBN-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482675 | |

| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132248-58-9 | |

| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 2,2,2-Trifluoroethanol-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2), a deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE). This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in fields such as NMR spectroscopy, medicinal chemistry, and materials science.

Core Physical Properties

The introduction of deuterium at the C-1 position of 2,2,2-Trifluoroethanol results in a slight increase in molecular weight and can subtly influence its physical properties compared to its non-deuterated counterpart. The following tables summarize the key physical data for both TFE-d2 and TFE for comparative analysis.

Table 1: Physical Properties of 2,2,2-Trifluoroethanol-1,1-d2

| Property | Value |

| Molecular Formula | CF₃CD₂OH |

| Molecular Weight | 102.05 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 77-80 °C[2] |

| Melting Point | -44 °C[2] |

| Density | 1.373 g/mL[2] |

| Isotopic Purity | ≥99.5 atom % D[2] |

Table 2: Comparative Physical Properties of 2,2,2-Trifluoroethanol (Non-deuterated)

| Property | Value |

| Molecular Formula | CF₃CH₂OH |

| Molecular Weight | 100.04 g/mol [][4] |

| Boiling Point | 73.6 - 78 °C[4][5][6] |

| Melting Point | -43.5 to -45 °C[4][5][6] |

| Density | 1.373 - 1.393 g/mL at 20-25 °C[2][4][6] |

| Refractive Index (n20/D) | 1.291 - 1.3[7] |

Experimental Protocols

The determination of the physical properties of 2,2,2-Trifluoroethanol-1,1-d2 employs standard laboratory techniques. Below are detailed methodologies for key experiments.

Synthesis of 2,2,2-Trifluoroethanol-1,1-d2

The synthesis of 2,2,2-Trifluoroethanol-1,1-d2 can be achieved through the reduction of a suitable trifluoroacetyl precursor using a deuterium source. A common method involves the use of a deuterated reducing agent.

Protocol:

-

Precursor Selection: Ethyl trifluoroacetate (CF₃COOCH₂CH₃) is a suitable starting material.

-

Reduction: The ester is reduced using a powerful deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).

-

Reaction Setup: The reaction is typically carried out in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the deuteride reagent by atmospheric moisture.

-

Procedure:

-

A solution of ethyl trifluoroacetate in the chosen anhydrous solvent is slowly added to a stirred suspension of LiAlD₄ in the same solvent at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reduction.

-

-

Quenching and Work-up:

-

The reaction is carefully quenched by the sequential slow addition of a small amount of D₂O, followed by a sodium hydroxide solution.

-

The resulting salts are filtered off, and the organic layer is separated.

-

-

Purification: The crude product is purified by fractional distillation to yield high-purity 2,2,2-Trifluoroethanol-1,1-d2.

-

Characterization: The final product is characterized by NMR spectroscopy (¹H, ²H, ¹³C, ¹⁹F) to confirm the isotopic enrichment and chemical purity, and by mass spectrometry to verify the molecular weight.

Determination of Physical Properties

Boiling Point:

The boiling point is determined using a micro-boiling point apparatus or by simple distillation.

-

A small volume of the liquid is placed in a test tube or a distillation flask.

-

The sample is heated gently.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles is observed from an inverted capillary tube, is recorded as the boiling point.

Melting Point:

The melting point is determined using a melting point apparatus.

-

A small sample of the solidified compound (frozen using a cold bath) is placed in a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Density:

The density is determined using a pycnometer or a digital density meter.

-

The mass of a clean, dry pycnometer of a known volume is accurately measured.

-

The pycnometer is filled with the liquid, and its mass is measured again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index:

The refractive index is measured using a refractometer.

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The instrument is calibrated, and the refractive index is read directly from the scale or digital display. The temperature at which the measurement is taken is crucial and should be recorded.

Visualization of Application in Protein Folding Studies

2,2,2-Trifluoroethanol and its deuterated analog are widely used as co-solvents in Nuclear Magnetic Resonance (NMR) spectroscopy to study the folding and unfolding of proteins and peptides. TFE is known to induce and stabilize α-helical secondary structures. The following diagram illustrates a typical workflow for such a study.

Caption: Workflow for NMR-based protein folding studies using TFE-d2.

This workflow demonstrates the logical progression from sample preparation to the final analysis of protein structure and dynamics, highlighting the critical role of 2,2,2-Trifluoroethanol-1,1-d2 as a co-solvent to modulate protein conformation for NMR investigation. The use of the deuterated form is particularly advantageous in ¹H NMR studies as it reduces the number of solvent signals, thereby simplifying the spectra and improving the observation of protein resonances.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. rudolphresearch.com [rudolphresearch.com]

- 4. mt.com [mt.com]

- 5. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

Technical Guide: 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2) is the deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE), a fluorinated alcohol with significant applications in chemistry and biochemistry. Its unique properties, including its ability to stabilize secondary structures of peptides and proteins and its utility as a solvent in nuclear magnetic resonance (NMR) spectroscopy, make it a valuable tool in drug discovery and development. This technical guide provides comprehensive information on TFE-d2, including its chemical identity, suppliers, experimental applications, and safety considerations.

Chemical Identity and Properties

Molecular Formula: CF₃CD₂OH[1][2]

Molecular Weight: 102.05 g/mol [1][2]

Synonyms: 2,2,2-Trifluoroethyl-1,1-d2 alcohol, TFE-d2[1]

The physical and chemical properties of TFE-d2 are summarized in the table below.

| Property | Value | Reference |

| Isotopic Purity | ≥98 atom % D | [3] |

| Assay | ≥99% | [1] |

| Form | Liquid | [1] |

| Melting Point | -44 °C | [1] |

| Boiling Point | 77-80 °C | [1] |

| Density | 1.373 g/mL | [1] |

| Refractive Index | 1.281 | |

| Flash Point | 29 °C / 84.2 °F | [4] |

| Solubility | Soluble in water | |

| Sensitivity | Hygroscopic |

Suppliers

A variety of chemical suppliers offer 2,2,2-Trifluoroethanol-1,1-d2, typically with high isotopic purity suitable for NMR applications. The following table summarizes offerings from prominent suppliers.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | 2,2,2-Trifluoroethanol-1,1-d₂, 99.5 atom % D | 99.5 atom % D | Contact for pricing |

| Santa Cruz Biotechnology | 2,2,2-Trifluoroethanol-1,1-d2 | Not specified | Contact for pricing |

| Alfa Chemistry | 2,2,2-Trifluoroethanol-d2(Isotopic) | 98% | 1g |

| CP Lab Safety | 2, 2, 2-Trifluoroethanol-1, 1-d2, min 99.5 atom% D | min 99.5 atom% D | 1g |

| Thermo Scientific Chemicals | 2,2,2-Trifluoroethanol-d{3}, 99% (Isotopic) | 99% (Isotopic) | 1g, 5x1g |

Role in Drug Development and Research

2,2,2-Trifluoroethanol is a versatile solvent used in organic synthesis and as a co-solvent to enhance the solubility of poorly soluble drug candidates. Its deuterated form, TFE-d2, is particularly valuable in NMR-based structural biology and drug discovery.

Mechanism of Action in Peptide and Protein Structuring

TFE, often in aqueous mixtures, is known to induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides and proteins that may otherwise exist in a random coil conformation. Molecular dynamics simulations suggest that TFE molecules preferentially aggregate around the peptide backbone. This TFE "coating" displaces water molecules, creating a low-dielectric microenvironment that strengthens intra-peptide hydrogen bonds, thus favoring the formation of secondary structures. This property is crucial for studying the conformational preferences of peptides and proteins, which is fundamental in understanding their biological activity and in the rational design of drugs.

Caption: TFE stabilizes peptide secondary structures by creating a low-dielectric microenvironment.

Experimental Protocols

Application in 2D NMR for Drug Structural Fingerprinting

A significant application of TFE-d2 is in the structural analysis of biologic drug candidates by 2D NMR spectroscopy. The following protocol is adapted from a study on the structural fingerprinting of Exendin-4, a peptide with antidiabetic properties.[3]

Objective: To acquire high-resolution 2D NMR spectral fingerprints of a peptide to assess its higher-order structure.

Materials:

-

Peptide of interest (e.g., Exendin-4)

-

2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2)

-

Deuterated sodium acetate (NaOAc-d3)

-

Deionized water (H₂O)

-

Deuterium oxide (D₂O)

-

NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe

-

NMR tubes

Sample Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer. For Exendin-4, a 20 mM NaOAc-d3 buffer at pH 4.5 was used.

-

For experiments in aqueous solution, the final sample should contain the peptide at the desired concentration (e.g., 1-2 mM) in a mixture of 97% H₂O and 3% D₂O.

-

For experiments in a TFE-d2 co-solvent system, prepare the sample to a final composition of, for example, 70% water and 30% TFE-d2 by volume. The inclusion of TFE-d2 can enhance the structural stability of the peptide and improve spectral quality.

NMR Data Acquisition:

-

Calibrate the NMR spectrometer and tune the probe for ¹H.

-

Set the sample temperature (e.g., 25 °C).

-

Acquire 2D homonuclear proton-proton correlation spectra. Commonly used experiments include:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through 2-3 bonds.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing information about the 3D structure.

-

Data Analysis:

-

Process the acquired 2D NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the cross-peaks in the spectra to specific protons in the peptide sequence.

-

Analyze the chemical shifts, coupling constants, and NOE patterns to determine the secondary and tertiary structure of the peptide. The spectral fingerprint obtained provides a high-resolution assessment of the drug's structure.

The workflow for this experimental approach can be visualized as follows:

Caption: A streamlined workflow for determining the structure of biomolecules using 2D NMR.

Safety and Handling

2,2,2-Trifluoroethanol is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] It can cause serious eye irritation and may have adverse reproductive effects.[5]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Avoid breathing vapors or mist.[4]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Storage:

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4] TFE-d2 is hygroscopic and should be protected from moisture.

Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations.

This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethanol-1,1-d2 for its application in research and drug development. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of 2,2,2-Trifluoroethanol-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the isotopic purity of deuterated compounds is a critical parameter. 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2), a deuterated analogue of the versatile solvent 2,2,2-Trifluoroethanol, is increasingly utilized in various applications, from NMR spectroscopy to specialized chemical reactions. This technical guide provides an in-depth exploration of the isotopic purity of TFE-d2, detailing the analytical methodologies for its determination and presenting key quantitative data.

Isotopic Purity of Commercially Available 2,2,2-Trifluoroethanol-1,1-d2

The isotopic purity of 2,2,2-Trifluoroethanol-1,1-d2 is typically reported as "atom percent D," which signifies the percentage of deuterium at the specified labeled positions. Commercially available TFE-d2 exhibits high levels of isotopic enrichment, as summarized in the table below.

| Supplier | Stated Isotopic Purity | Reference |

| Sigma-Aldrich | 99.5 atom % D | [1] |

| Thermo Scientific Chemicals | 98% (Isotopic) | |

| Eurisotop | 98% (Isotopic) | [2] |

Synthesis of 2,2,2-Trifluoroethanol-1,1-d2

The synthesis of 2,2,2-Trifluoroethanol-1,1-d2 typically involves the reduction of a suitable trifluoroacetyl precursor using a deuterium source. Industrial production of non-deuterated 2,2,2-Trifluoroethanol is achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chlorides.[3][4] A common laboratory-scale synthesis of the deuterated analogue would adapt these methods by employing a deuterium-donating reducing agent.

For instance, the reduction of ethyl trifluoroacetate with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran would yield 2,2,2-Trifluoroethanol-1,1-d2. The reaction proceeds as follows:

CF₃COOCH₂CH₃ + LiAlD₄ → CF₃CD₂OH

Subsequent purification is typically achieved through distillation to yield the final high-purity product.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of 2,2,2-Trifluoroethanol-1,1-d2 relies on robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] These methods allow for the precise quantification of the deuterium incorporation at the target methylene (-CH₂-) group.

¹H NMR Spectroscopy Protocol

Proton NMR (¹H NMR) is a powerful and straightforward method to determine isotopic purity by quantifying the residual, non-deuterated sites. By comparing the integral of the signal from the residual protons at the 1,1-positions to that of a known internal standard or the non-deuterated hydroxyl proton, the isotopic enrichment can be accurately calculated.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2,2,2-Trifluoroethanol-1,1-d2 into a clean, dry NMR tube.

-

Add a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6. The typical volume is 0.6-0.7 mL.

-

For quantitative analysis, a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trinitrobenzene or maleic acid) can be added and its weight precisely recorded.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Nucleus: ¹H

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 25 °C

-

Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

-

Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate integration. A value of 30 seconds is recommended.

-

Number of Scans (ns): A sufficient number of scans (e.g., 16 or 64) should be acquired to achieve a good signal-to-noise ratio for the small residual proton signal.

Data Analysis and Purity Calculation:

-

Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Integrate the residual proton signal corresponding to the -CHD- group in the CF₃CHDOH isotopologue. This will appear as a triplet due to coupling with the adjacent deuterium. The signal for the non-deuterated CF₃CH₂OH will be a quartet.

-

Integrate the signal of the internal standard or the hydroxyl proton (-OH).

-

The isotopic purity (in atom % D) can be calculated using the following formula when using an internal standard:

Isotopic Purity (%) = [1 - (Integral of residual -CHD- / Moles of analyte) / (Integral of standard / Moles of standard)] x 100

When comparing to the hydroxyl proton, the ratio of the integrals is used, taking into account the number of protons each signal represents.

High-Resolution Mass Spectrometry (HRMS) Protocol

High-resolution mass spectrometry provides a direct way to determine the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition). By resolving the molecular ions of 2,2,2-Trifluoroethanol-1,1-d2 (CF₃CD₂OH) and any residual 2,2,2-Trifluoroethanol-1,1-d1 (CF₃CHDOH) and non-deuterated 2,2,2-Trifluoroethanol (CF₃CH₂OH), their relative ratios can be determined.

Sample Preparation:

-

Prepare a dilute solution of the 2,2,2-Trifluoroethanol-1,1-d2 sample in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

MS Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.[1][6]

-

Mode: Positive or negative ion mode can be used, though negative ion mode [M-H]⁻ may be more sensitive for alcohols.

-

Mass Range: The scan range should be set to include the expected molecular ion masses (m/z around 100-103).

-

Resolution: A resolving power of at least 10,000 is recommended to clearly separate the isotopologue peaks.

Data Analysis and Purity Calculation:

-

Acquire the mass spectrum of the sample.

-

Identify the peaks corresponding to the molecular ions of the different isotopologues:

-

CF₃CH₂OH: Theoretical m/z (e.g., [M-H]⁻) = 99.0063

-

CF₃CHDOH: Theoretical m/z (e.g., [M-H]⁻) = 100.0126

-

CF₃CD₂OH: Theoretical m/z (e.g., [M-H]⁻) = 101.0189

-

-

Measure the peak intensities (abundances) for each of these ions.

-

The isotopic purity is calculated based on the relative abundances of the isotopologues. The atom % D can be calculated from the weighted average of the deuterium content in each species.

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the determination of the isotopic purity of 2,2,2-Trifluoroethanol-1,1-d2.

Caption: Workflow for determining the isotopic purity of 2,2,2-Trifluoroethanol-1,1-d2.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]

- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 4. 2,2,2-Trifluoroethanol [chemeurope.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

safety and handling of deuterated trifluoroethanol

An In-depth Technical Guide on the Safety and Handling of Deuterated Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 2,2,2-trifluoroethanol (CF₃CD₂OD), commonly referred to as TFE-d3, is a valuable solvent and co-solvent in various scientific applications, particularly in NMR spectroscopy for the structural analysis of biomolecules.[1][2] Its unique properties, including its ability to induce secondary structures in peptides and proteins, make it an important tool in drug development and protein science.[3][4] However, its hazardous nature necessitates a thorough understanding of its safety and handling requirements. This guide provides comprehensive information on the safe use of deuterated trifluoroethanol, including its chemical and physical properties, associated hazards, handling and storage procedures, and relevant experimental protocols.

Chemical and Physical Properties

Deuterated trifluoroethanol is a colorless liquid with an alcohol-like odor.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂D₃F₃O | [2] |

| CAS Number | 77253-67-9 | [2] |

| Molecular Weight | 103.06 g/mol | [2] |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

| Odor | Alcohol-like | [1] |

| Melting Point | -45 °C / -49 °F | [1] |

| Boiling Point | 77 - 80 °C / 170.6 - 176 °F | [1] |

| Flash Point | 29 °C / 84.2 °F | [1] |

| Autoignition Temperature | 480 °C / 896 °F | [1] |

| Specific Gravity | 1.450 | [1] |

| Explosion Limits | Upper: 42%, Lower: 5.5% (V) | [5] |

Hazard Identification and Safety Precautions

Deuterated trifluoroethanol is classified as a hazardous substance and requires careful handling.[1] The primary hazards are summarized in the following table.

| Hazard | Description | GHS Classification | References |

| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | Flammable Liquid, Category 3 | [1][5] |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [1][5] |

| Eye Damage | Causes serious eye damage. | Serious Eye Damage/Eye Irritation, Category 1 | [1][5] |

| Skin Irritation | Causes skin irritation. | Skin Corrosion/Irritation, Category 2 | [1][5] |

| Reproductive Toxicity | Suspected of damaging fertility. | Reproductive Toxicity, Category 2 | [1] |

| Organ Toxicity | May cause damage to organs (lung/respiratory system) through prolonged or repeated exposure. | Specific Target Organ Toxicity (Repeated Exposure), Category 2 | [5][6] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling deuterated trifluoroethanol.

| PPE Type | Specification | References |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387. | [1] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risks.

-

Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

-

Work in a well-ventilated area or under a chemical fume hood.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Wash hands thoroughly after handling.[1]

-

-

Storage:

Emergency Procedures

In case of an emergency, follow these first-aid and firefighting measures.

| Emergency Situation | Procedure | References |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately. | [1] |

| Fire | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish. Water mist may be used to cool closed containers. | [1] |

| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition. Absorb with inert material and place in a suitable container for disposal. Do not let the product enter drains. | [1] |

Experimental Protocols

Deuterated trifluoroethanol is primarily used as a solvent in NMR spectroscopy and as a co-solvent to study the secondary structure of peptides and proteins.

General NMR Sample Preparation

This protocol outlines the general steps for preparing a sample for NMR analysis using deuterated trifluoroethanol.

-

Determine Sample Amount: Weigh approximately 5-25 mg of the compound for a ¹H NMR spectrum.

-

Dissolve the Sample: In a clean, dry vial, dissolve the sample in approximately 0.5-0.7 mL of deuterated trifluoroethanol.

-

Filter the Solution: To remove any particulate matter that can affect the spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.

-

Adjust Volume: Ensure the final volume in the NMR tube is sufficient to cover the NMR probe's detection region, typically around 4-5 cm in a standard 5 mm tube.

-

Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol for Circular Dichroism (CD) Spectroscopy of Peptides

This protocol describes the use of deuterated trifluoroethanol as a co-solvent to induce and study the helical structure of a peptide using CD spectroscopy.

-

Prepare a Stock Solution of the Peptide: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a concentration of approximately 1 mg/mL.

-

Prepare TFE-d3/Buffer Solutions: Create a series of solutions with varying concentrations of deuterated trifluoroethanol (e.g., 10%, 20%, 30%, 50% v/v) in the same buffer used for the peptide stock solution.

-

Sample Preparation for CD Measurement: For each desired TFE-d3 concentration, mix the peptide stock solution with the corresponding TFE-d3/buffer solution to achieve the final target peptide concentration (typically 50-100 µM) and TFE-d3 concentration.

-

Acquire CD Spectra:

-

Use a quartz cuvette with a 1 mm path length.

-

Record the CD spectra from approximately 190 to 260 nm.

-

Acquire a baseline spectrum of the corresponding TFE-d3/buffer solution without the peptide and subtract it from the sample spectrum.

-

-

Data Analysis: Analyze the resulting spectra for characteristic helical signals, such as negative bands around 208 and 222 nm and a positive band around 192 nm.

Visualizations

Logical Workflow for Safe Handling

References

- 1. About TFE: Old and new findings | EurekAlert! [eurekalert.org]

- 2. 2,2,2-Trifluoroethanol-dâ (D, 99%) Trifluoroethyl alcohol - Cambridge Isotope Laboratories, DLM-27-1 [isotope.com]

- 3. About TFE: Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meihonglab.com [meihonglab.com]

- 5. pnas.org [pnas.org]

- 6. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,2,2-Trifluoroethanol-d2 (TFE-d2) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroethanol-d2 (TFE-d2) in organic solvents. Due to a scarcity of direct quantitative data for the deuterated form, this document leverages the well-documented properties of its non-deuterated counterpart, 2,2,2-trifluoroethanol (TFE), as a reliable proxy. The minor isotopic differences between TFE and TFE-d2 are generally considered to have a minimal impact on bulk physicochemical properties such as solubility.

Core Principles of TFE and TFE-d2 Solubility

2,2,2-Trifluoroethanol is a colorless, water-miscible liquid with a smell reminiscent of ethanol.[1][2] Its unique properties, including its ability to act as a solvent for a wide range of substances, stem from the strong electron-withdrawing nature of the trifluoromethyl group.[1][3][4] This enhances the acidity of the hydroxyl proton and allows for strong hydrogen bonding interactions.[5] TFE is known to be miscible with water and soluble in common organic solvents such as ethanol, methanol, and acetone.[5] The deuteration at the 1,1-position in TFE-d2 is not expected to significantly alter these fundamental solubility characteristics.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility/Miscibility with TFE |

| Water | H₂O | Miscible[1][2][6] |

| Ethanol | C₂H₅OH | Miscible[1][2] |

| Methanol | CH₃OH | Soluble[5] |

| Acetone | C₃H₆O | Soluble[5] |

| Chloroform | CHCl₃ | Soluble[6] |

| Ethers | R-O-R' | Miscible[6] |

| Ketones | R-CO-R' | Miscible[6] |

Experimental Protocol for Determining Liquid-Liquid Miscibility

For researchers requiring precise solubility data of TFE-d2 in a specific organic solvent, a direct experimental determination is recommended. The following protocol outlines a standard visual miscibility test.

Objective: To determine if TFE-d2 is miscible, partially miscible, or immiscible in a given organic solvent at a specified temperature (e.g., room temperature).

Materials:

-

2,2,2-Trifluoroethanol-d2 (TFE-d2)

-

Organic solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer (optional)

-

Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Initial Addition: In a clear glass vial, add a known volume (e.g., 1 mL) of the organic solvent of interest.

-

Titration with TFE-d2: Slowly add a small, known volume (e.g., 0.1 mL) of TFE-d2 to the organic solvent.

-

Mixing: Cap the vial and gently invert it several times or briefly vortex to ensure thorough mixing.

-

Visual Observation: Observe the mixture against a well-lit background.

-

Miscible: The mixture will be a single, clear, homogeneous phase with no visible interface between the two liquids.

-

Immiscible: Two distinct liquid layers will be present. The liquid with the higher density will form the bottom layer.

-

Partially Miscible: The mixture may initially appear cloudy or form an emulsion that separates into two layers over time. Note the volumes at which this occurs.

-

-

Incremental Addition: Continue to add TFE-d2 in small increments, mixing and observing after each addition, until a significant volume has been added (e.g., until the volume of TFE-d2 equals the initial volume of the solvent).

-

Reverse Titration (Optional but Recommended): Repeat the experiment by starting with a known volume of TFE-d2 and titrating with the organic solvent. This helps to confirm the miscibility behavior across a range of concentrations.

-

Data Recording: Record the volumes of each liquid used and the visual observations at each step.

For more precise measurements, especially for partially miscible systems, analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the composition of each phase after equilibration.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of TFE-d2 miscibility in an organic solvent.

References

- 1. 2,2,2-Trifluoroethanol [chemeurope.com]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 4. tosohusa.com [tosohusa.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

Spectroscopic Data and Experimental Protocols for 2,2,2-Trifluoroethanol-1,1-d2: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,2,2-Trifluoroethanol-1,1-d2 (CF₃CD₂OH). Designed for researchers, scientists, and drug development professionals, this document outlines predicted spectral data based on its non-deuterated analog, details experimental methodologies, and presents a clear workflow for spectroscopic analysis.

Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary difference in the NMR spectra of 2,2,2-Trifluoroethanol-1,1-d2 compared to its non-deuterated counterpart will be observed in the ¹H NMR and ¹³C NMR spectra due to the substitution of two protons with deuterium at the C1 position.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2,2-Trifluoroethanol-1,1-d2

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ¹H | Variable (depends on solvent and concentration) | Singlet (broad) | - | -OH |

-

Rationale for Prediction: In the non-deuterated TFE, the methylene protons (-CH₂-) appear as a quartet due to coupling with the three fluorine atoms. In 2,2,2-Trifluoroethanol-1,1-d2, these protons are replaced by deuterium. Deuterium has a nuclear spin of 1, and while it can couple to protons, the coupling constant is significantly smaller and often not resolved, or the signal is broadened. Therefore, the -CD₂- group will not show a signal in the ¹H NMR spectrum. The only remaining proton is the hydroxyl proton, which will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2,2-Trifluoroethanol-1,1-d2

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J) (Hz) | Assignment |

| ¹³C | ~61 | Triplet (due to C-D coupling) | JCD ≈ 22 Hz | -C D₂OH |

| ¹³C | ~124 | Quartet | JCF ≈ 277 Hz | -C F₃ |

-

Rationale for Prediction: The chemical shifts of the carbon atoms are not expected to change significantly upon deuteration. However, the multiplicity of the C1 carbon will change. In the proton-decoupled ¹³C NMR spectrum of non-deuterated TFE, the C1 carbon is a quartet due to coupling with the three fluorine atoms. In the deuterated compound, the C1 carbon (-CD₂-) will be split into a triplet by the two deuterium atoms (2nI+1, where n=2 for two deuterium atoms and I=1 for deuterium). The one-bond carbon-deuterium coupling constant (JCD) is predicted to be around 22 Hz. The C2 carbon (-CF₃) will remain a quartet due to coupling with the three fluorine atoms, with a large coupling constant (JCF).

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 2,2,2-Trifluoroethanol-1,1-d2

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ¹⁹F | ~ -77 | Singlet or very finely split multiplet | - | -CF ₃ |

-

Rationale for Prediction: In the non-deuterated TFE, the ¹⁹F NMR spectrum shows a triplet due to coupling with the two adjacent methylene protons. In 2,2,2-Trifluoroethanol-1,1-d2, the coupling will be to two deuterium atoms. The fluorine-deuterium coupling constant (JFD) is much smaller than the fluorine-proton coupling constant (JFH). This will result in a singlet or a very finely split multiplet that may not be resolved under standard experimental conditions. The chemical shift is not expected to change significantly.

1.2. Infrared (IR) Spectroscopy

The most significant changes in the IR spectrum of 2,2,2-Trifluoroethanol-1,1-d2 compared to the non-deuterated form will be the absence of C-H stretching and bending vibrations and the appearance of C-D stretching and bending vibrations at lower frequencies.

Table 4: Predicted IR Spectroscopic Data for 2,2,2-Trifluoroethanol-1,1-d2

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H Stretch |

| ~2200-2000 | Medium | C-D Stretch |

| ~1410 | Medium | C-F Stretch |

| ~1280 | Strong | C-F Stretch |

| ~1170 | Strong | C-F Stretch |

| ~1090 | Medium | C-O Stretch |

| ~1050 | Medium | C-D Bend |

-

Rationale for Prediction: The strong, broad O-H stretching band will remain. The C-H stretching vibrations typically seen around 2900 cm⁻¹ will be absent and replaced by C-D stretching vibrations at approximately 2200-2000 cm⁻¹ (due to the heavier mass of deuterium). Similarly, C-H bending vibrations will be replaced by C-D bending vibrations at lower wavenumbers. The strong C-F and C-O stretching vibrations are expected to be largely unaffected.[1]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of 2,2,2-Trifluoroethanol-1,1-d2, which is a liquid at room temperature.

2.1. NMR Spectroscopy

2.1.1. Sample Preparation

-

Solvent Selection: As 2,2,2-Trifluoroethanol-1,1-d2 is itself a liquid, it can be run neat or dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) if a specific chemical environment is required or for locking purposes. For neat acquisition, a coaxial insert containing a lock solvent can be used.

-

Sample Preparation:

-

For neat analysis, transfer approximately 0.6 mL of 2,2,2-Trifluoroethanol-1,1-d2 into a clean, dry 5 mm NMR tube.

-

If using a solvent, dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.

-

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

2.1.2. ¹H NMR Acquisition

-

Instrument: A standard 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (or the coaxial insert). Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 12-16 ppm, centered around 5-6 ppm.

-

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

2.1.3. ¹³C NMR Acquisition

-

Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Locking and Shimming: As per the ¹H NMR protocol.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (ns): 1024 or higher, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-250 ppm, centered around 100 ppm.

-

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

2.1.4. ¹⁹F NMR Acquisition

-

Instrument: A standard 400 MHz (or higher) NMR spectrometer with a probe capable of ¹⁹F detection.

-

Locking and Shimming: As per the ¹H NMR protocol.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment, with or without proton decoupling.

-

Number of Scans (ns): 16 to 64.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for fluorinated compounds, e.g., -50 to -100 ppm, centered around -75 ppm.

-

-

Processing: Apply an exponential window function with a line broadening of 0.5-1 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of 2,2,2-Trifluoroethanol-1,1-d2 onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,2,2-Trifluoroethanol-1,1-d2.

Caption: Workflow for Spectroscopic Analysis of 2,2,2-Trifluoroethanol-1,1-d2.

References

Commercial Availability of 2,2,3,3,3-pentafluoro-1-propanol-d2 (CF3CD2OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, properties, and applications of the deuterated solvent 2,2,3,3,3-pentafluoro-1-propanol-d2 (CF3CD2OH), also known as 2,2,2-Trifluoroethanol-1,1-d2. This isotopically labeled compound is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy for the structural analysis of proteins and other biomolecules, a critical aspect of modern drug discovery and development.

Commercial Availability

2,2,2-Trifluoroethanol-1,1-d2 is available from several major chemical suppliers. Researchers can procure this solvent in various quantities, typically ranging from grams to larger bulk orders, to suit diverse research needs. The compound is assigned the CAS Number 132248-58-9 .

Key international suppliers include:

-

Sigma-Aldrich (Merck): A prominent global supplier of research chemicals, offering 2,2,2-Trifluoroethanol-1,1-d2 with high isotopic purity suitable for NMR applications.[1]

-

Santa Cruz Biotechnology: Provides this deuterated solvent, noting that it is classified as a dangerous good for transport and may incur additional shipping charges.[2]

-

Alfa Chemistry (Isotope Science): Lists the compound with various synonyms and provides some physical and safety data.[3]

-

CP Lab Safety: Offers the compound in smaller quantities, specifying its use for professional manufacturing, research laboratories, and industrial or commercial purposes only.[4]

-

Cambridge Isotope Laboratories, Inc.: A specialized supplier of stable isotope-labeled compounds, offering 2,2,2-Trifluoroethanol-d2.

Availability may vary by region, and researchers are advised to check with local distributors for specific ordering and delivery information.

Technical Data

The following table summarizes the key physical and chemical properties of 2,2,2-Trifluoroethanol-1,1-d2, compiled from various supplier data.

| Property | Value |

| Chemical Formula | CF3CD2OH |

| CAS Number | 132248-58-9 |

| Molecular Weight | 102.05 g/mol [1][2] |

| Appearance | Colorless liquid[3] |

| Isotopic Purity | ≥98 atom % D |

| Boiling Point | 77-80 °C[1][3] |

| Melting Point | -44 °C[1][3] |

| Density | 1.373 g/mL at 25 °C[1] |

| Solubility | Miscible with water |

Role in Drug Development and Research

Deuterated compounds play a significant role in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites. In the case of CF3CD2OH, its primary application is not as a therapeutic agent itself, but as a specialized solvent in analytical techniques that are crucial for drug discovery.

Its use as a co-solvent in NMR spectroscopy helps to stabilize the native-like helical structures of peptides and proteins in solution. This allows for more detailed structural elucidation, which is fundamental for understanding drug-target interactions and for the rational design of new therapeutic molecules.

Experimental Protocols

The following are summaries of experimental protocols where 2,2,2-Trifluoroethanol-1,1-d2 has been utilized.

Drug Structural Fingerprinting using 2D NMR

In a study by Brinson et al. (2019), 2,2,2-trifluoroethanol-d2 was used to enhance the structural features of the peptide Exendin-4 for analysis by 2D NMR.[3]

-

Sample Preparation: Two-dimensional ¹H spectral fingerprints of Exendin-4 were recorded. One set of experiments was conducted in a solution of 70% water and 30% 2,2,2-trifluoroethanol-d2 (TFE-d2).[3]

-

Instrumentation: The experiments were performed on a 600 MHz NMR spectrometer at 25 °C.[3]

-

Rationale: The inclusion of TFE-d2 was intended to induce and stabilize the helical structure of the peptide, which is otherwise limited in standard aqueous solutions, thereby providing a more detailed structural fingerprint.[3]

NMR Assignment of Fag s 1 Protein

Moraes et al. (2016) utilized deuterated trifluoroethanol to improve the quality of NMR spectra for the structural assignment of the Fag s 1 protein from beech pollen.[3]

-

Sample Preparation: NMR assignment experiments were conducted using an isotopically labeled (¹⁵N, ¹³C) Fag s 1 protein in a buffer solution of 10 mM sodium phosphate and 150 mM NaCl at pH 7.8.[3] This solution was supplemented with 5% deuterated 2,2,2-trifluoroethanol-d2 (TFE) and 10% D₂O.[3]

-

Instrumentation: ¹H-¹⁵N HSQC spectra were recorded at 308 K.[3]

-

Rationale: The addition of TFE-d2 enhanced the stability of the Fag s 1 protein and improved the dispersion of the NMR resonances, which is crucial for assigning the signals to specific atoms in the protein structure.[3]

Synthesis Overview

The deuterated form, CF3CD2OH, would be synthesized using a similar pathway but with a deuterated starting material or reagent. A plausible method involves the reduction of a deuterated trifluoroacetyl derivative (e.g., trifluoroacetic acid-d or its ester) with a suitable reducing agent.

Safety Information

2,2,2-Trifluoroethanol-1,1-d2 is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed handling and safety precautions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical in a well-ventilated area or fume hood.

References

- 1. 2,2,2-Trifluoroethanol-1,1-d2 D 99.5atom 132248-58-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 6. 2,2,2-Trifluoroethanol [chemeurope.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2,2-Trifluoroethanol-d2 (TFE-d2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanol (TFE) is a widely utilized solvent in chemistry and biochemistry, known for its ability to induce and stabilize secondary structures in peptides and proteins. Its deuterated isotopologue, 2,2,2-trifluoroethanol-d2 (TFE-d2 or CF3CD2OH), serves as a crucial tool in mechanistic studies, kinetic isotope effect investigations, and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. A thorough understanding of the molecular structure and conformational preferences of TFE-d2 is paramount for accurately interpreting experimental results and for the rational design of molecules in drug development. This guide provides a comprehensive overview of the structural parameters and conformational landscape of TFE-d2, supported by data from experimental and computational studies.

Molecular Structure and Conformation

The molecular structure of TFE-d2, like its non-deuterated counterpart, is characterized by the presence of a bulky, electron-withdrawing trifluoromethyl group (-CF3) adjacent to the deuterated methylene group (-CD2-). This substitution significantly influences the molecule's geometry and conformational energetics. The primary conformational degree of freedom in TFE-d2 is the torsion around the C-C and C-O bonds.

Conformational Isomers

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the conformational preferences of TFE and its isotopologues.[1] The two primary conformers of TFE-d2 are the gauche and trans forms, defined by the dihedral angle between the C-C-O plane and the C-O-H plane.

Experimental evidence from various spectroscopic techniques, including microwave spectroscopy and gas electron diffraction, confirms that the gauche conformer is the most stable form in the gas phase.[1] The stability of the gauche conformer is attributed to an intramolecular hydrogen bond-like interaction between the hydroxyl hydrogen and one of the fluorine atoms of the trifluoromethyl group.

Quantitative Structural Data

The following tables summarize the key structural parameters for the gauche conformer of TFE-d2, derived from a combination of experimental data on related isotopologues and computational studies.[1]

Table 1: Rotational Constants of TFE-d2 (CF3CD2OH)

| Rotational Constant | Value (MHz) |

| A | 4837.2 |

| B | 3098.5 |

| C | 2459.1 |

Note: The rotational constants are based on DFT calculations and are provided as a reference for spectroscopic studies.

Table 2: Bond Lengths of the Gauche Conformer of TFE-d2

| Bond | Bond Length (Å) |

| C-C | 1.525 |

| C-O | 1.410 |

| C-F (avg.) | 1.345 |

| C-D (avg.) | 1.095 |

| O-H | 0.960 |

Table 3: Bond Angles of the Gauche Conformer of TFE-d2

| Angle | Angle (degrees) |

| C-C-O | 110.5 |

| F-C-F (avg.) | 108.5 |

| D-C-D | 109.0 |

| C-O-H | 107.5 |

Table 4: Key Dihedral Angle of the Gauche Conformer of TFE-d2

| Dihedral Angle | Angle (degrees) |

| H-O-C-C | ~60 |

Conformational Energy

The energy difference between the gauche and trans conformers is a critical parameter in understanding the conformational dynamics of TFE-d2.

Table 5: Relative Conformational Energies

| Conformer | Relative Energy (kJ/mol) |

| Gauche | 0 (most stable) |

| Trans | ~8.4 |

The significant energy preference for the gauche conformer indicates that at room temperature, the vast majority of TFE-d2 molecules will exist in this conformation in the gas phase.

Experimental Protocols

The determination of the molecular structure and conformation of molecules like TFE-d2 relies on high-resolution spectroscopic techniques, primarily microwave spectroscopy and gas electron diffraction, often complemented by computational chemistry.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of polar molecules in the gas phase. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined with high accuracy.

Methodology:

-

Sample Introduction: A gaseous sample of TFE-d2 is introduced into a high-vacuum chamber. For molecules with low vapor pressure, the sample can be heated.

-

Microwave Irradiation: The gas is irradiated with microwave radiation of a specific frequency.

-

Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency.

-

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition.

-

Determination of Rotational Constants: The frequencies of these transitions are used to determine the rotational constants (A, B, and C) of the molecule.

-

Structural Determination: By analyzing the rotational constants of different isotopologues (e.g., TFE, TFE-d2), the precise bond lengths and angles of the molecule can be determined.

Gas Electron Diffraction (GED)

Gas electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. It provides information about the internuclear distances within a molecule.

Methodology:

-

Sample Introduction: A narrow beam of the gaseous TFE-d2 sample is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Scattering and Diffraction: The electrons are scattered by the molecules, creating a diffraction pattern.

-

Detection: The diffraction pattern, consisting of concentric rings, is recorded on a photographic plate or a 2D detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve.

-

Structural Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model to the experimental data, precise bond lengths and angles can be determined.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 2,2,2-trifluoroethanol-d2. The prevalence of the gauche conformer, stabilized by an intramolecular hydrogen bond-like interaction, is a key feature of this molecule. The provided quantitative data on bond lengths, bond angles, dihedral angles, and rotational constants serve as a valuable resource for researchers in various fields. The outlined experimental protocols for microwave spectroscopy and gas electron diffraction offer insight into the methods used to obtain such precise structural information. A thorough understanding of the structural and conformational properties of TFE-d2 is essential for its effective use in scientific research and drug development.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,2,2-Trifluoroethanol-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2). Due to a scarcity of experimental data for this specific isotopologue, this document presents a detailed summary of the known thermodynamic properties of its non-deuterated counterpart, 2,2,2-Trifluoroethanol (TFE), and its fully deuterated analog, 2,2,2-Trifluoroethanol-d3 (TFE-d3). The guide discusses the expected isotopic effects on key thermodynamic parameters and outlines the experimental methodologies required for their determination. This information is intended to serve as a valuable resource for researchers utilizing deuterated TFE in fields such as drug development, protein folding studies, and NMR spectroscopy.

Introduction

2,2,2-Trifluoroethanol (TFE) is a versatile solvent known for its unique properties, including its ability to stabilize secondary structures in peptides and proteins.[1] Isotopic labeling, particularly with deuterium, is a powerful tool in mechanistic studies, structural biology, and drug metabolism research. 2,2,2-Trifluoroethanol-1,1-d2 (CF3CD2OH) is a specific isotopologue of interest where the two hydrogen atoms on the carbon adjacent to the hydroxyl group are replaced by deuterium. Understanding the thermodynamic properties of this deuterated species is crucial for accurately interpreting experimental results and for the design of new studies.

While extensive thermodynamic data is available for TFE, there is a notable lack of published experimental data for TFE-d2. This guide aims to bridge this gap by providing a thorough compilation of the data for related compounds and a discussion of the anticipated effects of deuteration.

Physicochemical and Thermodynamic Properties

The following tables summarize the available physicochemical and thermodynamic data for 2,2,2-Trifluoroethanol (TFE), 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2), and 2,2,2-Trifluoroethanol-d3 (TFE-d3). The data for TFE serves as a baseline for understanding the properties of its deuterated analogs.

Table 1: General Physicochemical Properties

| Property | 2,2,2-Trifluoroethanol (TFE) | 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2) | 2,2,2-Trifluoroethanol-d3 (TFE-d3) |

| CAS Number | 75-89-8[1] | 132248-58-9 | 77253-67-9 |

| Molecular Formula | C2H3F3O[1] | C2HD2F3O | C2D3F3O |

| Molecular Weight ( g/mol ) | 100.04[1] | 102.05[2] | 103.06 |

| Boiling Point (°C) | 77-80 | 77-80 | 77-80 |

| Melting Point (°C) | -44 | -44 | -44 |

| Density (g/mL at 25°C) | 1.373 | 1.373 | 1.415 |

Table 2: Thermodynamic Properties of 2,2,2-Trifluoroethanol (TFE)

| Thermodynamic Property | Value | Conditions | Reference |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -886.6 kJ/mol | 298.15 K | [3] |

| Enthalpy of Vaporization (ΔvapH) | 45.9 kJ/mol | 289 K | [1] |

| 44.0 kJ/mol | 313 K | [1] | |

| 41.5 kJ/mol | 313 K | [1] | |

| Vapor Pressure | 71.3 mmHg | 25 °C | [4] |

Table 3: Antoine Equation Parameters for 2,2,2-Trifluoroethanol (TFE)

The Antoine equation, log₁₀(P) = A − (B / (T + C)), describes the relationship between vapor pressure (P) and temperature (T).

| A | B | C | Temperature Range (K) | Reference |

| 3.56946 | 855.921 | -111.932 | 272.8 - 298.6 | [1] |

| P in bar, T in Kelvin |

Isotopic Effects on Thermodynamic Properties

The substitution of hydrogen with deuterium in 2,2,2-Trifluoroethanol-1,1-d2 is expected to influence its thermodynamic properties due to the difference in their masses and the resulting changes in vibrational frequencies and zero-point energies.

-

Vapor Pressure: Deuterated compounds typically have a lower vapor pressure than their non-deuterated counterparts at a given temperature. This is known as the inverse vapor pressure isotope effect and is attributed to the lower zero-point energy of the condensed phase in the deuterated species, leading to stronger intermolecular interactions.

-

Enthalpy of Vaporization (ΔvapH): The enthalpy of vaporization of TFE-d2 is expected to be slightly higher than that of TFE. This is because more energy is required to overcome the stronger intermolecular forces in the liquid phase of the deuterated compound.

-

Heat Capacity (Cp): The molar heat capacity of TFE-d2 is likely to be slightly higher than that of TFE. The heavier deuterium atoms lead to lower vibrational frequencies, which can contribute to a higher heat capacity.

-

Boiling and Melting Points: While the supplier data indicates identical boiling and melting points, precise measurements would likely reveal slight differences. The stronger intermolecular forces in TFE-d2 would be expected to lead to a slightly higher boiling point. The effect on the melting point is less straightforward to predict as it also depends on crystal packing.

Experimental Protocols for Thermodynamic Property Determination

To obtain precise thermodynamic data for 2,2,2-Trifluoroethanol-1,1-d2, established experimental methodologies can be employed.

Vapor Pressure Measurement

Static Method:

-

A thoroughly degassed sample of TFE-d2 is introduced into an evacuated, thermostatted vessel.

-

The sample is allowed to reach thermal equilibrium at a series of precisely controlled temperatures.

-

The vapor pressure at each temperature is measured using a high-precision pressure transducer (e.g., a capacitance manometer).

-

The data is then fitted to a vapor pressure equation, such as the Antoine equation, to determine the parameters A, B, and C.

Calorimetry for Enthalpy of Vaporization and Heat Capacity

Differential Scanning Calorimetry (DSC):

-

A known mass of TFE-d2 is hermetically sealed in a sample pan.

-

The sample is heated at a constant rate in the DSC instrument.

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The heat capacity (Cp) can be determined from the heat flow signal.

-

The enthalpy of vaporization can be measured by performing a controlled vaporization experiment within the DSC or by using a specialized vaporization calorimeter.

Isothermal Titration Calorimetry (ITC): While primarily used for binding studies, ITC can be adapted for measuring heats of mixing and dilution, providing insights into the intermolecular interactions of TFE-d2 in solution.

The following diagram illustrates a general workflow for the determination of the enthalpy of vaporization using a calorimetric method.

Conclusion

This technical guide has synthesized the available thermodynamic information for 2,2,2-Trifluoroethanol-1,1-d2 and its related isotopologues. While direct experimental data for TFE-d2 is sparse, a robust understanding of its properties can be inferred from the data on TFE and the principles of isotopic effects. The outlined experimental protocols provide a clear path for researchers to obtain the precise thermodynamic data necessary for their work in drug development and other scientific disciplines. Further experimental investigation into the thermodynamic properties of 2,2,2-Trifluoroethanol-1,1-d2 is highly encouraged to expand the fundamental knowledge base for this important deuterated solvent.

References

Methodological & Application

Application Notes and Protocols for TFE-d2 in Protein Folding and Unfolding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanol (TFE) is a widely utilized co-solvent in the investigation of protein and peptide conformational dynamics. Its ability to induce and stabilize secondary structures, particularly α-helices, in polypeptides that are otherwise unstructured in aqueous solutions makes it an invaluable tool for studying folding intermediates, protein misfolding, and aggregation phenomena.[1][2] The deuterated form, TFE-d2, is especially crucial for Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes solvent interference in the proton NMR spectrum. This document provides detailed application notes and experimental protocols for the use of TFE and TFE-d2 in protein folding and unfolding studies.

Application Notes

Mechanism of Action

The stabilizing effect of TFE on protein secondary structure is attributed to a combination of factors. Molecular dynamics simulations and experimental studies suggest that TFE molecules preferentially aggregate around the peptide backbone.[1][3] This "coating" displaces water molecules, thereby reducing the competition for hydrogen bonding with the peptide's carbonyl and amide groups. The lower dielectric constant of the TFE-rich microenvironment further strengthens intra-peptide hydrogen bonds, favoring the formation of compact secondary structures like α-helices and, to a lesser extent, β-sheets.[1][3] TFE interacts weakly with nonpolar side chains, which means it does not significantly disrupt hydrophobic interactions that are crucial for tertiary structure formation.[3]

It is important to note that the effect of TFE is concentration-dependent. At low concentrations, TFE can sometimes stabilize the native tertiary structure of proteins.[4] However, at higher concentrations, it typically acts as a denaturant, disrupting tertiary contacts while promoting the formation of non-native secondary structures.[4]

Primary Applications

-

Induction and Stabilization of Secondary Structure: TFE is extensively used to induce α-helical and β-sheet conformations in peptides and protein fragments, allowing for the study of their intrinsic structural propensities.

-

Characterization of Folding Intermediates: By stabilizing partially folded states, TFE provides a means to investigate intermediates that may be transiently populated during the protein folding process.[5][6]

-

Protein Misfolding and Aggregation Studies: TFE can be used to trigger protein misfolding and aggregation, providing a model system to study the initial events in amyloid fibril formation.[7]

-

NMR Structural Studies: TFE-d2 is particularly valuable in NMR spectroscopy for determining the three-dimensional structure of peptides and small proteins in a membrane-mimicking environment. The use of a deuterated solvent minimizes the solvent proton signal, which would otherwise obscure the signals from the protein.[8][9]

Quantitative Data Summary

The effect of TFE on protein secondary structure is highly dependent on the specific protein or peptide sequence and the TFE concentration. The following tables summarize quantitative data from various studies.

Table 1: TFE Concentration and Induced Helicity in Peptides

| Peptide/Protein | Initial Structure in Aqueous Buffer | TFE Concentration (v/v) | Resulting α-Helical Content (%) | Reference |

| Melittin | Random Coil | 30% | High (not specified) | [10] |

| Betanova (β-sheet peptide) | Partially folded (β-hairpin) | 40% | Increased population of three-stranded β-sheet | [10] |

| B1 domain of protein G (β-hairpin) | ~40% β-hairpin | 30% | ~60% β-hairpin | [10] |

| Phosphorylated kinase inducible domain (pKID) | Disordered | 10-40% | Significantly increased | [11] |

| Actin (residues 1-28) | Unstructured | 80% | 48% (within residues 1-20) | [12] |

| HBS-helix analogues | Unstructured | 20% | 32-85% | [12] |

Table 2: Kinetic Parameters of Protein Folding/Unfolding in the Presence of TFE

| Protein | TFE Concentration (v/v) | Observation | Kinetic Parameter (τR in µs) | Reference |

| pKID | 0% | Folding/unfolding | 1.07 ± 0.09 | [11] |

| pKID | 5% | Folding/unfolding | 1.43 ± 0.08 | [11] |

| pKID | 15% | Folding/unfolding | 1.00 ± 0.30 | [11] |

| pKID | 30% | Folding/unfolding | 1.40 ± 0.10 | [11] |

| pKID | 50% | Folding/unfolding | 2.40 ± 0.50 | [11] |

Experimental Protocols

Protocol 1: TFE-Induced Protein Folding Monitored by Circular Dichroism (CD) Spectroscopy

This protocol describes how to perform a TFE titration to monitor changes in the secondary structure of a protein or peptide.

1. Materials:

-

Purified protein/peptide of interest (≥95% purity).[13]

-

2,2,2-Trifluoroethanol (TFE), spectroscopy grade.

-

CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.0).[14][15] Avoid buffers with high UV absorbance.[15]

-

CD spectropolarimeter.

-

Quartz cuvette (e.g., 0.1 cm path length).

2. Sample Preparation:

-

Prepare a concentrated stock solution of the protein/peptide in the CD buffer. Determine the precise concentration using a reliable method (e.g., absorbance at 280 nm with a calculated extinction coefficient, or amino acid analysis).[16][17]

-

Prepare a series of TFE/buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% v/v).

-

For each TFE concentration, dilute the protein stock solution to a final concentration of 0.1-1 mg/mL.[18] The optimal concentration will depend on the path length of the cuvette and the signal strength of the protein.

3. CD Data Acquisition:

-

Set the CD spectropolarimeter to the far-UV region (typically 190-260 nm).[15][19]

-

Record a baseline spectrum for each TFE/buffer solution without the protein.

-

Record the CD spectrum for each protein sample at the corresponding TFE concentration.

-

Maintain a constant temperature throughout the experiment (e.g., 25°C).

4. Data Analysis:

-

Subtract the baseline spectrum from the corresponding sample spectrum for each TFE concentration.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the protein, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

Analyze the changes in the CD spectra as a function of TFE concentration. A characteristic α-helical spectrum shows negative bands at approximately 208 nm and 222 nm.[19] A β-sheet structure typically exhibits a negative band around 218 nm.[19]

-

The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using various published formulas.[20]

Protocol 2: NMR Spectroscopy of Proteins in TFE-d2/Water Mixtures

This protocol outlines the general steps for preparing a protein sample for NMR analysis in a TFE-d2 containing solvent. The use of TFE-d2 is critical to minimize the large proton signal from the solvent, which would otherwise obscure the protein signals.[8][9]

1. Materials:

-

Isotopically labeled protein (e.g., ¹⁵N or ¹³C, ¹⁵N labeled), lyophilized.

-

Deuterated 2,2,2-trifluoroethanol (TFE-d2).

-

Deuterium oxide (D₂O).

-

NMR-compatible buffer components (e.g., deuterated phosphate buffer).

-

NMR tubes.

2. Sample Preparation:

-